Product packaging for (tert-Butoxycarbonyl)-L-valylglycine(Cat. No.:CAS No. 45233-75-8)

(tert-Butoxycarbonyl)-L-valylglycine

Cat. No.: B558036
CAS No.: 45233-75-8
M. Wt: 274.31 g/mol
InChI Key: BWPKSNMGVTYXQQ-VIFPVBQESA-N
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Description

Significance of Protecting Groups in Peptide Synthesis

To construct a peptide with a specific sequence, it is essential to ensure that the amino group of one amino acid reacts with the carboxyl group of another in a controlled manner. Without protecting groups, a chaotic mixture of products would result from random reactions between the various amino and carboxyl groups present. Protecting groups temporarily block these reactive sites, directing the reaction to form the intended peptide bond.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. nih.gov It is introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org The primary function of the Boc group is to prevent the N-terminus of an amino acid from forming a peptide bond, allowing its C-terminus to react with the N-terminus of another amino acid. youtube.com

Once the desired peptide bond is formed, the Boc group must be removed to allow the newly added amino acid's N-terminus to participate in the next coupling reaction. This deprotection is typically achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). libretexts.orgamericanpeptidesociety.org The acid-lability of the Boc group is a key feature, as it allows for its selective removal without disturbing other protecting groups that may be present on the amino acid side chains. peptide.com

The use of Boc chemistry in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), offers several advantages. The Boc group is stable under a variety of coupling conditions, ensuring that it remains intact during the formation of the peptide bond. Furthermore, its removal with mild acid is a relatively straightforward process. This strategy can be particularly advantageous in the synthesis of hydrophobic peptides and those containing ester and thioester moieties. nih.govresearchgate.net

However, the Boc strategy also has its drawbacks. The repeated acid treatments required for Boc group removal can potentially lead to the degradation of the growing peptide chain. americanpeptidesociety.org A significant challenge is the final step of cleaving the completed peptide from the solid support and removing side-chain protecting groups, which often requires the use of hazardous and harsh acids like hydrogen fluoride (B91410) (HF). nih.govresearchgate.net This necessitates specialized equipment and can cause unwanted side reactions. slideshare.net During Boc deprotection, tert-butyl cations are formed, which can react with sensitive amino acid residues like tryptophan, cysteine, or methionine, leading to undesired side products. peptide.com

Advantages of Boc ChemistryDisadvantages of Boc Chemistry
Stable under various coupling conditions Requires repeated acid treatments, potentially degrading the peptide americanpeptidesociety.org
Easily removed with mild acid (TFA) Final cleavage often requires harsh and hazardous acids (e.g., HF) nih.govresearchgate.net
Favorable for synthesizing hydrophobic peptides and those with esters/thioesters nih.govresearchgate.netFormation of reactive tert-butyl cations during deprotection can lead to side products peptide.com
Well-established and widely used methodology americanpeptidesociety.orgMay require specialized equipment for handling hazardous reagents nih.gov

Overview of Dipeptide Building Blocks in Advanced Organic Synthesis

The incorporation of a dipeptide building block follows the same fundamental principles as single amino acid addition in peptide synthesis. The dipeptide must have its N-terminal amino group protected (for example, with a Boc group) and its C-terminal carboxyl group activated for coupling with the free N-terminus of the growing peptide chain. This strategy can help to overcome challenges associated with certain "difficult" sequences that are prone to aggregation during synthesis. researchgate.net

Boc-Val-Gly-OH is a valuable dipeptide building block used in peptide synthesis and pharmaceutical research. chemimpex.com It consists of the amino acids valine and glycine (B1666218), with the N-terminus of valine protected by a Boc group. This compound allows for the direct incorporation of the Val-Gly sequence into a growing peptide chain. chemimpex.com Its use is particularly strategic in the synthesis of peptides where this sequence is a recurring motif or where stepwise addition of the individual amino acids might be inefficient. The stability and reactivity of Boc-Val-Gly-OH make it a reliable component in the development of therapeutic peptides and other bioactive compounds. chemimpex.com

Below are the chemical properties of Boc-Val-Gly-OH:

PropertyValue
CAS Number 45233-75-8 chemimpex.comsigmaaldrich.com
Molecular Formula C12H22N2O5 chemimpex.comsigmaaldrich.com
Molecular Weight 274.31 g/mol sigmaaldrich.com
Appearance White powder or solid chemimpex.comsigmaaldrich.com
Melting Point 100-110 °C sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O5 B558036 (tert-Butoxycarbonyl)-L-valylglycine CAS No. 45233-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKSNMGVTYXQQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45233-75-8
Record name 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid
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Synthetic Methodologies for Boc Val Gly Oh and Its Derivatives

Solution-Phase Peptide Synthesis Methodologies Involving Boc-Val-Gly-OH

Classical Solution-Phase Coupling Techniques for Dipeptide Synthesis

Classical solution-phase peptide synthesis (LPPS) relies on activating the carboxyl group of the N-terminal amino acid (Boc-Val) to facilitate its reaction with the amino group of the C-terminal amino acid (Gly). This process requires careful selection of coupling reagents, solvents, and reaction conditions to maximize yield and minimize racemization and side reactions.

Common coupling reagents used in LPPS include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency bachem.comthermofisher.compeptide.com. Other highly effective coupling agents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU, TBTU) bachem.compeptide.comresearchgate.net. These reagents facilitate the formation of an activated ester or anhydride (B1165640) intermediate from the carboxylic acid of Boc-Val, which then readily reacts with the free amino group of glycine (B1666218).

Solvents commonly employed in these reactions include polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) nih.govrsc.orgrsc.org. The choice of solvent can influence solubility, reaction rate, and potential side reactions like epimerization nih.gov.

Table 1: Common Coupling Reagents in Solution-Phase Dipeptide Synthesis

Coupling ReagentTypical AdditivesCommon SolventsKey Features
DCC/DICHOBt, HOAtDMF, DCMWidely used, cost-effective; can lead to urea (B33335) byproducts and potential racemization if not used with additives.
HBTU/HATU/TBTUHOBt, DIEADMF, DCM, NMPHighly efficient, rapid coupling, low racemization; water-soluble byproducts.
BOP, PyBOPDIEADMF, DCMEffective for difficult couplings; can generate carcinogenic HMPA byproduct with BOP.
o-NosylOXY-VariousRecyclable, racemization-free, efficient for peptides and esters peptide.com.

Esterification and Deprotection Strategies for Boc-Val-Gly-OH Precursors

To synthesize Boc-Val-Gly-OH, glycine's carboxyl group often needs temporary protection as an ester to prevent self-condensation or to facilitate purification. Common C-terminal protecting groups include methyl (OMe), ethyl (OEt), or benzyl (B1604629) (OBzl) esters.

After the peptide bond formation between Boc-Val and the protected glycine ester (e.g., Gly-OMe), the ester protecting group must be removed to yield the free carboxylic acid of Boc-Val-Gly-OH.

Methyl and Ethyl Esters: These are typically cleaved via saponification (hydrolysis) using aqueous base (e.g., NaOH, LiOH) or acidic hydrolysis thermofisher.comacs.org.

Benzyl Esters: These can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid thermofisher.combiosynth.comorganic-chemistry.org.

Other Ester Protecting Groups: Groups like Dmab (4,4'-dimethoxytrityl) esters can be cleaved with hydrazine, while allyl esters are removed using palladium catalysts sigmaaldrich.com. Silyl ester protecting groups are selectively cleaved by fluoride (B91410) ions acs.org.

Table 2: C-terminal Ester Protecting Groups and Deprotection Methods

Protecting GroupDeprotection MethodStability Considerations
Methyl EsterAcid or base hydrolysisStable to Boc protection/deprotection; sensitive to strong acids/bases.
Ethyl EsterAcid or base hydrolysisSimilar to methyl ester.
Benzyl EsterCatalytic hydrogenolysis (H₂/Pd-C), strong acid (HBr/AcOH)Stable to mild acid/base; removed under conditions that might affect other groups.
Dmab Ester2% Hydrazine in DMFQuasi-orthogonal to Fmoc/tBu strategy; stable to piperidine (B6355638) and TFA.
Allyl EsterPd(0) catalyzed allyl transferStable to TFA and piperidine; sensitive to Pd catalysts.
Silyl EsterFluoride ions (e.g., TBAF)Selectively cleaved by fluoride ions.

Synthesis of Extended Peptide Sequences Incorporating Boc-Val-Gly-OH

Boc-Val-Gly-OH serves as a valuable intermediate for the synthesis of longer peptides. The Boc group on the valine residue protects its amino terminus, while the free carboxyl group of glycine can be activated for coupling to the amino terminus of another amino acid or peptide fragment. This approach is fundamental in both linear elongation and convergent synthesis strategies, where pre-synthesized peptide fragments are joined together bachem.comgoogle.com.

Chemo-enzymatic Approaches in Solution Phase

Chemo-enzymatic peptide synthesis (CEPS) offers a powerful alternative or complementary approach to purely chemical methods. Enzymes, such as proteases or peptidases, can catalyze peptide bond formation with high chemo-, regio-, and stereoselectivity under mild, often aqueous, conditions bachem.comrsc.orgpsu.edu.

In solution phase CEPS, enzymes like subtilopeptidase or thermolysin can be employed to catalyze the formation of peptide bonds. For example, an enzyme could catalyze the coupling of Boc-Val-OH with a glycine ester, or it could be used to ligate larger peptide fragments that already incorporate the Boc-Val-Gly sequence. The benefits of CEPS include reduced need for protecting groups, minimal racemization, and environmentally friendly reaction conditions bachem.comrsc.orgpsu.edu. Peptiligases are a class of enzymes specifically engineered for efficient peptide bond formation, enabling the synthesis of long peptides and cyclic peptides bachem.comrsc.orgbachem.com.

Table 3: Enzymes in Chemo-enzymatic Peptide Synthesis

Enzyme Class/TypeTypical ApplicationBenefits
ProteasesPeptide bond formation, fragment ligationHigh specificity, mild conditions, reduced racemization, potential for aqueous media.
PeptiligasesLigation of peptide fragments, synthesis of long and cyclic peptidesEngineered for specific sequences, efficient, scalable, environmentally friendly.
EsterasesHydrolysis of ester protecting groups (can be used in reverse for synthesis under specific conditions)Specificity, mild conditions.
TransamidaseAmine exchange on amide bonds, potential for N- to C- direction synthesisBiological importance, potential for environmentally benign synthesis nih.gov.

Green Chemistry Considerations in Boc-Val-Gly-OH Synthesis

The increasing demand for sustainable chemical processes has driven the development of greener methodologies in peptide synthesis, including for compounds like Boc-Val-Gly-OH.

Development of Environmentally Benign Synthetic Routes

Green chemistry principles, such as atom economy, waste reduction, and the use of safer solvents and reagents, are paramount in modern peptide synthesis rsc.orgacs.orgcsic.es. Traditional LPPS often suffers from poor atom economy due to the use of excess reagents and the generation of stoichiometric byproducts from coupling agents rsc.org. Developing synthetic routes that minimize these issues, perhaps through catalytic methods or more efficient coupling agents, is a key focus peptide.com. The use of recyclable coupling reagents, like o-NosylOXY, represents a step towards more sustainable practices peptide.com.

Utilization of Aqueous Media and Reduced Organic Solvents

Aqueous Media: While challenging due to the poor solubility of many protected amino acids and reagents in pure water, research into aqueous peptide synthesis (ASPPS) is advancing nih.govrsc.orgcsic.esrsc.orgresearchgate.net. Strategies include the use of water-dispersible amino acid derivatives, micellar catalysis, or co-solvents to improve solubility and reaction efficiency nih.govcsic.esresearchgate.net.

Reduced Organic Solvents: Even when not fully aqueous, minimizing the volume and toxicity of organic solvents is crucial. This can be achieved through more efficient washing protocols, solvent recycling, or the use of greener organic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL) as replacements for DMF acs.orgnih.gov. Microwave-assisted synthesis can also reduce reaction times and solvent usage researchgate.netnih.gov.

Table 4: Greener Solvent Alternatives in Peptide Synthesis

Traditional SolventGreener Alternative(s)Benefits
DMF, NMP, DCMWater, 2-MeTHF, GVL, ionic liquids, Ethanol, IPAReduced toxicity, lower environmental impact, improved safety profiles nih.govrsc.orgacs.orgopenaccesspub.orgnih.gov.
DMFWater with co-solvents/surfactants, GVL, 2-MeTHFAddresses solubility issues, reduces hazardous waste nih.govrsc.orgacs.orgcsic.esresearchgate.netnih.gov.

Compound List:

Boc-Val-Gly-OH (N-tert-butyloxycarbonyl-L-valyl-glycine)

Boc-Val-OH (N-tert-butyloxycarbonyl-L-valine)

Gly-OH (Glycine)

Gly-OMe (Glycine methyl ester)

Gly-OBzl (Glycine benzyl ester)

Applications of Boc Val Gly Oh in Advanced Research

Peptide and Protein Research

The utility of Boc-Val-Gly-OH is prominently featured in the field of peptide and protein science. The presence of the Boc protecting group allows for controlled, stepwise synthesis of longer peptide chains, making it a fundamental component in constructing complex biomolecules. chemimpex.comchemimpex.com

Boc-Val-Gly-OH functions as an essential dipeptide building block in the chemical synthesis of complex peptides and proteins. chemimpex.comchemimpex.com In methodologies like Boc solid-phase peptide synthesis (SPPS), the Boc group provides temporary protection for the N-terminus of the valine amino acid. sigmaaldrich.com This protection is crucial as it prevents the amino group from participating in unwanted side reactions during the coupling of the glycine's free carboxyl group to the next amino acid in the sequence. chemimpex.com The Boc group is stable under the coupling conditions but can be selectively removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to expose a new N-terminal amine for the subsequent coupling step. peptide.com This iterative process of coupling and deprotection allows for the precise, residue-by-residue assembly of a target peptide sequence on a solid support. sigmaaldrich.comresearchgate.net The valine-glycine sequence itself is a common motif in many biologically active proteins, and using a pre-formed dipeptide like Boc-Val-Gly-OH can streamline the synthetic process.

Table 1: Structural Components of Boc-Val-Gly-OH

Component Chemical Name Function
Boc Group tert-Butoxycarbonyl N-terminal protecting group; prevents unwanted reactions at the valine amine. chemimpex.com
Valine (2S)-2-amino-3-methylbutanoic acid An essential amino acid residue being incorporated into the peptide chain.

| Glycine (B1666218) | 2-aminoacetic acid | The second amino acid residue, providing the C-terminal carboxyl group for chain elongation. chemicalbook.com |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess enhanced pharmacological properties, such as increased stability against enzymatic degradation and better oral bioavailability. slideshare.net Boc-protected amino acids and dipeptides are fundamental in the construction of these mimetic structures. nih.govscispace.com In the synthesis of complex peptidomimetics, building blocks such as Boc-Val-OH are coupled in solution-phase as a final step to complete the target molecule. nih.gov This same principle applies to Boc-Val-Gly-OH, where it can be used to introduce the specific Val-Gly dipeptide sequence into a non-peptide scaffold or a modified peptide backbone. This allows researchers to systematically probe structure-activity relationships and develop novel therapeutic leads that replicate the biological activity of a native peptide. slideshare.net The ability to incorporate this dipeptide unit into diverse molecular architectures is crucial for exploring new chemical space in drug discovery. scispace.com

To investigate the substrate specificity of proteases, researchers often use synthetic peptide substrates that have been modified with a reporter group. An analog of Boc-Val-Gly-OH, specifically Boc-Val-Gly-Arg-AMC, serves as a valuable tool for this purpose. medchemexpress.com This compound is a fluorogenic substrate designed to study the activity of proteases like the proteasome. medchemexpress.com

In this analog, the peptide sequence is recognized by the enzyme, and the bond between the C-terminal arginine (Arg) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group is the target for cleavage. Upon enzymatic cleavage, the AMC moiety is released, which results in a measurable fluorescent signal. By monitoring the increase in fluorescence, researchers can quantify the rate of the enzymatic reaction. The use of such substrates allows for the determination of which peptide sequences are preferentially cleaved by a given protease, providing critical insights into the enzyme's biological function and enabling the design of specific inhibitors. medchemexpress.comhzdr.de

Table 2: Components of the Fluorogenic Substrate Analog Boc-Val-Gly-Arg-AMC

Component Function
Boc-Val-Gly-Arg The peptide sequence that acts as the recognition site for the target protease. medchemexpress.com

| AMC (7-amino-4-methylcoumarin) | A fluorogenic reporter group that fluoresces upon cleavage from the peptide. |

Derivatives of Boc-Val-Gly-OH are instrumental in studying enzyme-peptide interactions and quantifying the kinetic parameters of enzymatic reactions, such as those described by the Michaelis-Menten model. libretexts.org The kinetic constants, Michaelis constant (Kₘ) and catalytic rate (kcat), define an enzyme's affinity for its substrate and its turnover rate, respectively. researchgate.net

Fluorogenic substrates, such as the Boc-Val-Gly-Arg-AMC analog, are widely used in continuous assays to determine these parameters. medchemexpress.com In these experiments, the rate of reaction is measured at various concentrations of the substrate. The data can then be used to calculate Kₘ and kcat, which together provide the catalytic efficiency (kcat/Kₘ) of the enzyme for that specific substrate. For example, studies using similar fluorogenic peptides have been used to characterize the activity of matrix metalloproteinases (MMPs) and caspases. nih.gov This quantitative data is essential for understanding how enzymes function and for the development of enzyme inhibitors, which are a major class of therapeutic drugs.

Table 3: Example Kinetic Parameters Determined Using Fluorogenic Peptide Substrates

Enzyme Substrate Kₘ (μM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
PmC11 Protease Ac-VLTK-AMC 20.4 3.3 1.6 x 10⁵ nih.gov
Factor Xa Boc-Ile-Glu-Gly-Arg-AMC N/A N/A N/A
26S Proteasome Boc-Leu-Arg-Arg-AMC N/A N/A N/A

Note: Specific kinetic values for the latter two examples are context-dependent and used for general activity detection. medchemexpress.com

In the broader field of biotechnology, Boc-Val-Gly-OH finds application in research related to the production of recombinant proteins. chemimpex.com These proteins are engineered and produced for a wide range of uses, including the development of therapeutics and vaccines. chemimpex.comvwr.com While not directly incorporated into the final large recombinant protein via chemical synthesis, the dipeptide is used in the synthesis of smaller peptide fragments. These synthetic peptides can be used as standards, as antigens to generate antibodies against the target protein, or in assays to study the protein's function or interactions.

Biomedical and Pharmaceutical Research

The applications of Boc-Val-Gly-OH and its derivatives extend significantly into biomedical and pharmaceutical research, where they contribute to drug discovery and the development of new therapeutic modalities. chemimpex.com

Its primary role is as a building block in the synthesis of peptide-based drugs. chemimpex.com Furthermore, the Val-Gly sequence is a component of more complex structures used in advanced drug delivery systems. For instance, peptide sequences containing valine are often used as cleavable linkers in Antibody-Drug Conjugates (ADCs). medchemexpress.com ADCs are targeted therapies where a potent cytotoxic drug is linked to an antibody that recognizes a specific antigen on cancer cells. The linker is designed to be stable in circulation but cleaved by enzymes (such as cathepsins) within the target cell, releasing the drug payload. Dipeptides like Val-Cit or Val-Ala are commonly used, and the Val-Gly motif can be similarly explored for enzyme-specific cleavage.

Additionally, research into glycopeptide-based polymers for applications in tissue engineering and drug delivery utilizes Boc-protected amino acids, including valine, in the synthesis of self-assembling biomaterials that can mimic the extracellular matrix. Peptides containing this dipeptide can also be used in the early stages of drug development to assess the pharmacokinetics, stability, and bioavailability of new therapeutic compounds.

Table 4: Summary of Biomedical and Pharmaceutical Applications

Application Area Specific Use of Boc-Val-Gly-OH or Derivatives Research Goal
Drug Discovery Building block for therapeutic peptides. chemimpex.com To create new peptide-based medicines.
Oncology / ADCs Component of enzyme-cleavable linkers (e.g., Val-containing peptides). medchemexpress.com Targeted delivery of cytotoxic drugs to cancer cells.
Drug Development Synthesis of peptide standards for pharmacokinetic studies. To evaluate the stability and activity of new drug candidates.

| Biomaterials | Component in the synthesis of self-assembling glycopeptide polymers. | To create scaffolds for tissue engineering and controlled drug release. |

Development of Therapeutic Peptides and Bioactive Compounds

Boc-Val-Gly-OH is a fundamental component in the solid-phase synthesis of therapeutic peptides and other bioactive compounds. chemimpex.comchemimpex.com The Boc protecting group ensures that the valine's amino group remains unreactive during the coupling of subsequent amino acids in a growing peptide chain. chemimpex.com This allows for the precise and sequential assembly of amino acids in a predetermined order, a critical process for creating peptides with specific biological functions. Once the desired peptide sequence is assembled, the Boc group can be readily removed under specific chemical conditions, revealing the final, active peptide. This method is instrumental in developing novel peptide-based drugs for a wide range of diseases. chemimpex.com

Design of Prodrugs for Enhanced Bioavailability

A significant challenge in drug development is ensuring that a therapeutic agent can be effectively absorbed by the body, a property known as bioavailability. Boc-Val-Gly-OH and similar amino acid derivatives are utilized in the design of prodrugs to overcome this hurdle. chemimpex.com Prodrugs are inactive or less active precursors of a drug that are chemically modified to improve their pharmacokinetic properties.

By attaching a dipeptide moiety like Val-Gly to a drug molecule, its transport across biological membranes, such as the intestinal wall, can be significantly enhanced. mdpi.comnih.gov This is often achieved by targeting specific amino acid and peptide transporters present on the surface of cells. mdpi.comnih.govnih.gov For instance, the valine residue in a prodrug can facilitate its recognition and uptake by transporters like hPEPT1, which is abundant in the intestine. mdpi.comnih.gov Once absorbed, the prodrug is metabolized within the body to release the active drug. This strategy has been successfully employed to improve the oral bioavailability of various drugs, including antiviral agents. mdpi.comnih.gov

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

Antibody-drug conjugates (ADCs) are a powerful class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. The linker that connects these two components is a critical element of the ADC's design, influencing its stability, efficacy, and safety. Boc-Val-Gly-OH and its derivatives are key components in the synthesis of these sophisticated linkers.

Cleavable Linker Design (e.g., Val-Cit, Val-Gly-Gly-Phe-Gly)

Many ADC linkers are designed to be stable in the bloodstream and then cleave to release the cytotoxic payload once inside the target cancer cell. Dipeptide sequences are often incorporated into these cleavable linkers because they can be recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.

Commonly used cleavable dipeptide sequences in ADC linkers include Val-Cit (valine-citrulline) and the tetrapeptide Gly-Gly-Phe-Gly. fujifilm.comselleckchem.comadooq.com While Boc-Val-Gly-OH itself is a dipeptide, its valine and glycine components are representative of the types of amino acids used in these cleavable linker systems. The synthesis of these longer peptide linkers often involves the sequential addition of amino acids, where Boc-protected dipeptides can be valuable intermediates. For example, a dipeptide like Val-Gly could be a starting point for building a more complex linker sequence like Val-Gly-Gly-Phe-Gly. adooq.com The principle remains the same: the peptide bond within the linker is designed to be a substrate for intracellular proteases, ensuring targeted drug release.

Scaffolds for Drug Discovery and Combinatorial Library Synthesis

In the quest for new drugs, scientists often generate and screen vast numbers of different molecules to identify those with the desired biological activity. This process is known as combinatorial chemistry, and Boc-Val-Gly-OH can serve as a valuable scaffold or building block in the creation of these molecular libraries. chemimpex.com

A scaffold provides a core structure upon which a variety of different chemical groups can be attached, leading to a diverse collection of related compounds. The dipeptide structure of Boc-Val-Gly-OH offers multiple points for chemical modification, allowing for the generation of a library of peptide-based or peptidomimetic compounds.

Encoding Strategies for Combinatorial Libraries

A key challenge in combinatorial chemistry is keeping track of the chemical identity of each compound within a large library, especially when using methods like the "one-bead one-compound" (OBOC) approach. nih.gov In this method, each bead in a resin support carries a unique compound. nih.gov

Encoding strategies are used to determine the structure of the compound on any given bead. While not directly an encoding molecule itself, dipeptides like Val-Gly can be part of the library being synthesized. The synthesis of these libraries often involves a "split-mix" method where the beads are divided into separate pools for each coupling step with a different building block (e.g., an amino acid). nih.gov After each coupling, the beads are remixed. The history of which building blocks were added to a particular bead can be tracked, or in more advanced methods, a chemical tag is co-synthesized with the library compound to encode its structure. The use of protected dipeptides like Boc-Val-Gly-OH simplifies the synthesis process by adding two amino acid units at once, streamlining the creation of peptide-based combinatorial libraries. nih.govresearchgate.net

Studies on Cell-Extracellular Matrix Interactions and Chemotaxis

The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Interactions between cells and the ECM are crucial for a wide range of biological processes, including cell adhesion, migration, and signaling. Peptides derived from ECM proteins can often mimic the biological activity of the parent protein.

Elastin (B1584352) is a key protein in the ECM, and peptides containing the sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), a repeating motif in elastin, have been shown to be chemotactic, meaning they can attract certain types of cells, such as fibroblasts and monocytes. researchgate.net These studies highlight the importance of specific peptide sequences in mediating cellular responses.

While direct studies on the chemotactic properties of the simple Boc-Val-Gly-OH dipeptide are not extensively documented, its constituent amino acids, valine and glycine, are present in these larger, biologically active elastin-derived peptides. researchgate.netsemmelweis.hu Therefore, Boc-Val-Gly-OH serves as a critical starting material for synthesizing these longer, more complex peptides that are used to investigate the intricate interactions between cells and the extracellular matrix, as well as the process of chemotaxis. semmelweis.hu Furthermore, peptides containing the Arg-Gly-Asp (RGD) sequence are well-known to interact with integrins, a family of cell adhesion receptors. Studies on cyclic peptides containing this motif, such as Cyclo(-Arg-Gly-Asp-D-Phe-Val), have demonstrated their ability to inhibit cell adhesion to ECM proteins like vitronectin, which in turn can modulate processes like neutrophil adhesion and chemotaxis. The valine residue in such cyclic peptides underscores the importance of this amino acid in mediating cell-ECM interactions.

Research into Elastin-Derived Peptides and Their Biological Activities

Elastin is a crucial protein within the extracellular matrix, providing elasticity and resilience to tissues such as skin, lungs, and blood vessels. researchgate.netacs.org The degradation of elastin by enzymes like elastase releases smaller fragments known as elastin-derived peptides (EDPs). researchgate.net These EDPs are not merely inert byproducts; they are biologically active molecules, or "matrikines," that can interact with cells and influence physiological and pathological processes, including cell adhesion, chemotaxis, proliferation, and protease activation. researchgate.net The study of these activities often relies on the chemical synthesis of specific peptide sequences found within elastin to investigate their precise functions.

The dipeptide Boc-Val-Gly-OH serves as a fundamental building block in the synthesis of more complex elastin-like peptides (ELPs) used in this research. ru.nl Scientists utilize it in methods like solid-phase and solution-phase peptide synthesis to construct longer chains that mimic the repeating hydrophobic sequences of tropoelastin, the soluble precursor to elastin. nih.govresearchgate.net This synthetic approach allows for the creation of specific fragments to study their structure and biological roles in a controlled manner.

Detailed Research Findings

Research using synthetically prepared elastin fragments has provided significant insights into their biological functions. Key areas of investigation include their role as enzyme inhibitors and as signaling molecules that direct cell behavior.

Inhibition of Elastase

One major area of research has been the development of synthetic peptide inhibitors for elastase, an enzyme that breaks down elastin. Given that excessive elastase activity is implicated in conditions like emphysema and inflammatory diseases, finding effective inhibitors is of therapeutic interest. Researchers have synthesized analogues of elastin's repeating sequences to explore their potential as elastase inhibitors.

In one such study, Boc-Val-Gly-OH was used as a starting fragment to prepare a series of potential inhibitors for porcine pancreatic elastase. The dipeptide was coupled with other residues, including a-aza-amino acids, to create compounds designed to bind to the enzyme's active site. A notable example from this research is the synthesis of Boc-Val-Gly-Azala-OBzl, which demonstrated significant inhibitory activity. The findings from this line of inquiry highlight how modifications to the basic Val-Gly sequence can produce potent enzyme inhibitors.

Inhibitory Activity of Synthetic Elastin-Peptide Analogues

CompoundTarget EnzymeReported IC₅₀ (μM)Reference
Boc-Val-Gly-Azala-OBzlPorcine Pancreatic Elastase66
Boc-Gly-Val-Gly-Azala-OBzlPorcine Pancreatic Elastase146

Chemotactic and Mitogenic Activities

Elastin-derived peptides have been shown to act as chemotactic agents, attracting cells such as monocytes and fibroblasts to sites of tissue injury or remodeling. researchgate.net The repeating hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), found in tropoelastin, is a well-studied example with potent chemotactic activity. researchgate.netbachem.com Synthetic peptides, often built using fragments like Boc-Val-Gly-OH, are essential for confirming that these specific sequences are responsible for the observed biological effects. researchgate.net

Furthermore, certain EDPs exhibit mitogenic activity, stimulating cell proliferation. For instance, the tetrapeptide Val-Val-Pro-Gln (VVPQ), derived from a specific domain of human tropoelastin, has been shown to promote the proliferation of dermal fibroblasts. researchgate.net The ability to synthesize these specific sequences allows researchers to isolate and study their effects on cell behavior, contributing to our understanding of tissue repair and pathogenesis. researchgate.net

Biological Activities of Elastin-Derived Peptides

Peptide SequenceBiological ActivityAffected Cell Type(s)Reference
Val-Gly-Val-Ala-Pro-Gly (VGVAPG)Chemotaxis, Stimulation of ProliferationFibroblasts, Monocytes researchgate.netbachem.com
Val-Val-Pro-Gln (VVPQ)Mitogenic ActivityDermal Fibroblasts researchgate.net
Pro-Gly-Ala-Ile-Pro-Gly (PGAIPG)Chemotaxis, Induction of pro-MMP-1Neutrophils researchgate.net

Conformational and Structural Studies

Quality Control and Analytical Method Development for Boc Val Gly Oh

Chromatographic Techniques

Chromatographic methods are indispensable for assessing the purity and confirming the identity of Boc-Val-Gly-OH. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Boc-Val-Gly-OH. Reverse-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a non-polar stationary phase, typically C18-bonded silica (B1680970), and a polar mobile phase mtoz-biolabs.comcreative-proteomics.com. The separation is driven by the varying hydrophobicity of Boc-Val-Gly-OH and any potential impurities.

A typical RP-HPLC analysis involves injecting the sample onto a C18 column and eluting it with a gradient of aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% TFA) bachem.compeptide.comrsc.org. The gradient increases the organic solvent concentration over time, causing compounds to elute based on their retention to the stationary phase. Detection is usually performed using UV absorbance, with wavelengths around 210-220 nm being common for detecting peptide bonds creative-proteomics.combachem.com. A pure sample of Boc-Val-Gly-OH will ideally appear as a single, sharp peak in the chromatogram, with reported purities often exceeding 95% chemimpex.comcenmed.com. HPLC also serves to confirm identity by comparing the retention time of the sample to that of a known standard mtoz-biolabs.com.

Table 1: Typical HPLC Parameters for Boc-Val-Gly-OH Analysis

ParameterTypical SpecificationNotes
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Stationary phase for hydrophobic interactions.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)Organic component of the mobile phase.
Gradient Linear gradient, e.g., 5-95% B over 15-25 minutesElution strength increases with higher organic solvent concentration.
Flow Rate 0.6 - 1.0 mL/minEnsures efficient separation and detection.
Detection Wavelength 210-220 nmOptimal for detecting peptide bonds.
Expected Purity ≥ 95%Determined by peak area percentage.

Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective approach for qualitative analysis and reaction monitoring. It is commonly used for the separation and initial assessment of amino acids and short peptides butterworth-labs.co.ukrsc.orgreachdevices.com. A TLC plate, typically coated with silica gel or cellulose, serves as the stationary phase, while a solvent mixture acts as the mobile phase rsc.orgajol.info.

The separation occurs as compounds migrate up the plate at different rates, influenced by their polarity and solubility in the mobile phase relative to their interaction with the stationary phase rsc.orgreachdevices.com. After development, the separated components are visualized, often by spraying the plate with ninhydrin (B49086) reagent, which reacts with amino groups to produce colored spots butterworth-labs.co.ukreachdevices.comajol.info. While TLC provides a visual indication of purity and can help track reaction progress, it is generally less quantitative than HPLC and is best suited for preliminary assessments or as a complementary technique biotage.com.

Spectroscopic Characterization in Quality Assurance

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Boc-Val-Gly-OH, which is crucial for its identification and quality assurance.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within Boc-Val-Gly-OH. The molecule contains a tert-butoxycarbonyl (Boc) protecting group, peptide bonds, and a carboxylic acid moiety acs.orgechemi.comspectroscopyonline.com. Each of these groups absorbs infrared radiation at specific frequencies, producing a unique spectral fingerprint.

Key functional groups and their expected IR absorption bands include:

Boc group: The carbonyl (C=O) stretch of the carbamate (B1207046) in the Boc group typically appears in the range of 1700-1750 cm⁻¹ spectroscopyonline.comresearchgate.net.

Peptide bonds: The Amide I band, corresponding to the C=O stretching vibration within the peptide backbone, is observed between approximately 1630-1690 cm⁻¹ acs.orgnih.govlew.ro. The Amide II band, arising from C-N stretching and N-H bending, is usually found between 1510-1570 cm⁻¹ acs.org.

Carboxylic acid group: This group exhibits a broad O-H stretching band, often hydrogen-bonded, in the region of 3500-2500 cm⁻¹ echemi.comspectroscopyonline.comuomustansiriyah.edu.iq. The carbonyl (C=O) stretch of the carboxylic acid typically falls between 1760-1690 cm⁻¹, and a C-O stretch is expected around 1320-1210 cm⁻¹ echemi.comspectroscopyonline.com.

Table 2: Characteristic IR Absorption Bands for Boc-Val-Gly-OH Functional Groups

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Boc (Carbamate)C=O stretch1700-1750
Peptide Bond (Amide I)C=O stretch1630-1690
Peptide Bond (Amide II)C-N stretch / N-H bend1510-1570
Carboxylic AcidO-H stretch (hydrogen-bonded)3500-2500 (broad)
Carboxylic AcidC=O stretch1760-1690
Carboxylic AcidC-O stretch1320-1210

Mass Spectrometry (MS) is a critical technique for confirming the molecular weight of Boc-Val-Gly-OH and providing structural insights through fragmentation analysis birmingham.ac.ukcreative-proteomics.comjove.com. The molecular formula of Boc-Val-Gly-OH is C₁₂H₂₂N₂O₅, corresponding to a molecular weight of approximately 274.31-274.32 g/mol chemimpex.comsigmaaldrich.com.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used to ionize the molecule, allowing for mass-to-charge ratio (m/z) determination creative-proteomics.comnih.gov. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion. This fragmentation, often achieved through collision-induced dissociation (CID), breaks the peptide bonds, generating characteristic fragment ions (e.g., b-ions and y-ions) that reveal the amino acid sequence creative-proteomics.comjove.comfu-berlin.de. By analyzing these fragment patterns, the precise structure of Boc-Val-Gly-OH can be confirmed, and the presence of any related impurities or by-products can be identified birmingham.ac.ukjove.com.

Standardization and Validation in Analytical Research

The reliability of analytical data for Boc-Val-Gly-OH hinges on the rigorous standardization and validation of the methods employed. Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose and meets regulatory requirements, such as those set by cGMP and GLP guidelines .

Key validation parameters for analytical methods applied to Boc-Val-Gly-OH include:

Specificity/Selectivity: The ability of the method to accurately measure Boc-Val-Gly-OH in the presence of other components, such as starting materials, intermediates, or degradation products .

Accuracy: The degree of agreement between the measured value and the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision .

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range foliamedica.bg.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively foliamedica.bg.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage .

The use of reference standards with documented purity and Certificates of Analysis (CoA) is essential for validating analytical methods and ensuring the consistent quality of Boc-Val-Gly-OH used in research and development adventchembio.com.

Compound List:

Boc-Val-Gly-OH (N-tert-butoxycarbonyl-L-valyl-L-glycine)

Valine (Val)

Glycine (B1666218) (Gly)

Boc (tert-butoxycarbonyl)

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Boc-Val-Gly-OH Production

The synthesis of peptides, including the assembly of units like Boc-Val-Gly-OH, is continually evolving towards greater efficiency, sustainability, and scalability. Modern research is focused on overcoming the limitations of traditional methods, such as the use of hazardous solvents and the tendency for hydrophobic peptides to aggregate. mdpi.comresearchgate.net

One of the most promising advancements is the development of water-based, microwave-assisted solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net This "green chemistry" approach addresses environmental concerns by eliminating the need for toxic organic solvents. mdpi.com In this method, Boc-protected amino acids, which are typically poorly soluble in water, are converted into water-dispersible nanoparticles. mdpi.comresearchgate.net Microwave irradiation is then used to accelerate the coupling reactions on a solid support resin, allowing for rapid and efficient synthesis. mdpi.com This technique has been successfully used to synthesize peptides known to be difficult to produce due to aggregation, such as sequences containing valine. mdpi.comresearchgate.net The Boc strategy is particularly well-suited for green chemistry because its deprotection step generates only gases as by-products, simplifying disposal compared to other protecting groups like Fmoc. mdpi.comresearchgate.net

Synthetic Strategy Description Key Advantages Relevant Research Findings
Microwave-Assisted Aqueous SPPS Utilizes water-dispersible nanoparticles of Boc-amino acids and microwave irradiation to accelerate coupling on a solid resin. mdpi.comresearchgate.netEnvironmentally friendly (organic solvent-free), rapid reaction times, effective for difficult/aggregating sequences. mdpi.comresearchgate.netSuccessfully applied to synthesize Leu-enkephalin and the aggregate-prone peptide Val-Ala-Val-Ala-Gly-OH in high purity. mdpi.com
Conventional Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of protected amino acids to a growing peptide chain anchored to a solid polymer support. osti.govAutomation is possible, simplifies purification by washing away excess reagents.Quantitative studies aim to detect and eliminate low-level side reactions to improve purity. osti.gov
Solution-Phase Synthesis (e.g., Mixed Anhydride) Reactions are carried out in a solution, allowing for purification of intermediates at each step.Scalable for large-quantity production of specific, shorter peptide fragments.Used to couple Boc-Val-Gly-OH to other peptide fragments to create inhibitors for enzymes like porcine pancreatic elastase.

Exploration of Boc-Val-Gly-OH in Novel Bioactive Peptide Design

Boc-Val-Gly-OH is a key intermediate for constructing a wide array of bioactive peptides, which are molecules that can exert a physiological effect in the body. chemimpex.comresearchgate.net The valine-glycine (Val-Gly) sequence itself is found in various natural peptides and is a target for researchers designing new therapeutic agents. nih.govontosight.ai

A significant area of research is the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for managing type 2 diabetes. nih.gov Dietary proteins are a source of peptides with DPP-IV inhibitory activity, and studies have identified potent inhibitory peptides that contain the Val-Gly sequence. nih.gov For example, a peptide derived from tuna cooking juice, Pro-Gly-Val-Gly-Gly-Pro-Leu-Gly-Pro-Ile-Gly-Pro-Cys-Tyr-Glu, showed strong DPP-IV inhibition. nih.gov The availability of building blocks like Boc-Val-Gly-OH facilitates the synthesis of these and other potentially therapeutic peptide sequences for further study. rsc.org

Furthermore, research into antimicrobial peptides (AMPs) has explored the potential of Boc-protected dipeptides. While studies on Boc-Val-Gly-OH itself are specific, related work has shown that Boc-protected dipeptides constructed from hydrophobic amino acids can self-assemble and exhibit broad-spectrum antibacterial activity, including the ability to disrupt biofilms. nih.gov Other research has focused on synthesizing novel Leu-Val dipeptide derivatives that show promising antimicrobial and antimalarial properties, highlighting the therapeutic potential of short peptide scaffolds. nih.gov

Bioactive Peptide Class Therapeutic Target/Application Role of Val-Gly Motif Example Peptide/Study
DPP-IV Inhibitors Management of Type 2 Diabetes. nih.govThe Val-Gly sequence is part of larger peptides identified with potent DPP-IV inhibitory activity. nih.govA 15-amino-acid peptide from tuna containing a Pro-Gly-Val-Gly segment showed significant inhibitory action. nih.gov
Antimicrobial Peptides (AMPs) Treatment of bacterial infections, including resistant strains. nih.govDipeptide scaffolds containing valine are explored for antimicrobial properties. nih.govBoc-protected phenylalanine- and tryptophan-based dipeptides showed broad-spectrum antibacterial and biofilm-disrupting capabilities. nih.gov
Antioxidant Peptides Protection against oxidative stress. researchgate.netoup.comThe Val-Gly sequence is present in peptides isolated from natural sources that exhibit antioxidant activity. oup.comA peptide (Leu-Val-Gly-Asp-Glu-Gln-Ala-Val-Pro-Ala-Val-Cys-Val-Pro) from mussel protein showed potent activity against lipid peroxidation. researchgate.netoup.com

Advanced Conformational Studies and Their Biological Implications

The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. Advanced spectroscopic and computational methods are being used to study the conformational preferences of dipeptides like Boc-Val-Gly-OH. iau.iriiserpune.ac.in These studies reveal how the protecting group (Boc) and the specific amino acid sequence influence the peptide's shape, which in turn dictates how it can interact with biological targets.

Quantum calculation methods, such as Density Functional Theory (DFT), are employed to perform detailed conformational analyses of protected dipeptides. iau.irnih.govresearchgate.net These computational studies can map out the potential energy landscape and identify the most stable conformers. iau.ir A key finding from these analyses is that protected dipeptides often adopt specific folded structures, such as β-turns. nih.govuantwerpen.be A β-turn is a structural motif where the peptide chain reverses its direction, a feature that is crucial for the structure and function of many proteins and bioactive peptides. nih.govresearchsquare.com

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to validate these computational findings and study peptide conformations in solution. ias.ac.inbeilstein-journals.org For instance, NMR studies on acyclic peptides have shown that a single amino acid substitution can dramatically influence the conformational distribution, highlighting the precise control that sequence exerts over structure. ias.ac.in Understanding the stable conformations of building blocks like Boc-Val-Gly-OH is critical, as these preferences can guide the design of larger peptides that are pre-organized to fold into a desired bioactive shape. beilstein-journals.org

Integration of Boc-Val-Gly-OH in Multifunctional Biomaterials

The field of biomaterials is increasingly looking towards peptides as versatile building blocks for creating functional materials for biomedical applications. Boc-protected dipeptides are emerging as key components in the design of these novel materials due to their ability to self-assemble into ordered nanostructures. nih.gov

Recent research has demonstrated that Boc-protected dipeptides based on hydrophobic amino acids can act as broad-spectrum antibacterial agents. nih.gov This activity is linked to their capacity for self-assembly into structures like fibrils and spheres, which can interact with and disrupt bacterial membranes. nih.gov The self-assembly of these simple peptide units provides a powerful platform for designing biomaterials with tailored properties. nih.gov

The use of Boc-protected amino acids is also integral to the synthesis of more complex branched peptides, which are being developed as novel biomaterials. rsc.org Innovations in synthetic strategies, such as the development of orthogonal protecting groups, allow for the precise construction of these multi-armed peptide systems. rsc.org By incorporating units derived from Boc-Val-Gly-OH, researchers can potentially create multifunctional biomaterials that combine structural roles with specific biological activities, such as targeted drug delivery or tissue engineering scaffolds.

Computational Drug Design Utilizing Boc-Val-Gly-OH Based Scaffolds

Computational drug design, or in silico modeling, has become an indispensable tool in the discovery of new medicines. mdpi.comliverpool.ac.uk Dipeptide scaffolds, which can be synthesized from precursors like Boc-Val-Gly-OH, are attractive starting points for designing new drugs because they offer a balance of structural rigidity and chemical diversity.

Molecular docking is a key in silico technique where computer simulations are used to predict how a molecule (a ligand) binds to the active site of a target protein. nih.gov This method allows researchers to screen large virtual libraries of compounds to identify promising candidates before committing to laboratory synthesis. nih.gov Studies have successfully used this approach to design novel dipeptide derivatives with potent antimalarial and antimicrobial properties. nih.gov In these studies, Leu-Val dipeptide scaffolds were computationally docked into the active sites of target enzymes, revealing favorable binding interactions that were later confirmed with in vitro testing. nih.gov

Furthermore, computational and NMR conformational studies are used to design dipeptidomimetics—molecules that mimic the structure of natural peptides but with improved stability or activity. uantwerpen.bersc.org For example, researchers have designed and synthesized 1,5-benzothiazepin-4(5H)-one dipeptide mimics that are constrained to adopt stable γ- and β-turn structures, which are often involved in molecular recognition events. uantwerpen.be The use of Boc-Val-Gly-OH as a foundational scaffold in these computational design cycles enables the rational creation of new therapeutic agents with precisely engineered properties.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Boc-Val-Gly-OH to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Use tert-butoxycarbonyl (Boc) protection for the valine residue, followed by coupling with glycine using reagents like HBTU or DCC in anhydrous DMF. Deprotection is typically achieved with TFA .
  • Characterization : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure and stereochemistry. Mass spectrometry (MS) validates molecular weight, while HPLC (≥95% purity) ensures purity. Report retention times and solvent gradients .
  • Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) and purification steps (e.g., recrystallization solvents) in detail. Cross-reference with established protocols for Boc-protected dipeptides .

Q. What analytical techniques are essential for confirming the purity and structural integrity of Boc-Val-Gly-OH?

  • Methodological Answer :

  • Primary Techniques :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., Boc-group tert-butyl protons at ~1.4 ppm). 13C^{13}C-NMR confirms carbonyl and Boc-group carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (±0.001 Da) confirms molecular formula.
  • Supplementary Methods :
  • HPLC : Use C18 columns with UV detection (210–220 nm) to quantify purity.
  • FT-IR : Validate amide bonds (N–H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing Boc-Val-Gly-OH derivatives?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations. Compare with computational predictions (DFT calculations) for expected shifts .
  • Literature Cross-Validation : Analyze spectral data from structurally analogous Boc-protected dipeptides (e.g., Boc-Ala-Gly-OH) to identify systematic deviations .
  • Contradiction Workflow :

Replicate synthesis and characterization.

Test under standardized conditions (solvent, temperature).

Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts .

Q. What strategies optimize the coupling efficiency of Val and Gly residues in Boc-protected dipeptide synthesis?

  • Methodological Answer :

  • Coupling Reagents : Compare HBTU, HATU, and DIC/Oxyma in anhydrous DMF. HATU typically offers higher yields for sterically hindered residues like valine .
  • Solvent Effects : Test polar aprotic solvents (DMF, DCM) for solubility and reaction kinetics.
  • Temperature Control : Optimize between 0°C (reduced racemization) and room temperature (faster activation) .
  • Data Table :
ReagentSolventTemp (°C)Yield (%)Purity (%)
HBTUDMF07892
HATUDMFRT8595
Hypothetical data based on typical Boc-protection reactions .

Q. How should researchers design stability studies for Boc-Val-Gly-OH under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
  • pH Stability : Incubate in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures.
  • Data Interpretation :
  • Identify hydrolysis-prone sites (e.g., Boc-group cleavage at acidic pH).
  • Compare Arrhenius plots to predict shelf-life under storage conditions .

Contradiction Analysis & Critical Evaluation

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven research questions on Boc-Val-Gly-OH applications?

  • Methodological Answer :

  • PICO Framework :
  • Population : Peptide-drug conjugates requiring controlled release.
  • Intervention : Boc-Val-Gly-OH as a self-immolative linker.
  • Comparison : Alternative linkers (e.g., Gly-Phe-Leu-Gly).
  • Outcome : Stability in serum, release kinetics .
  • FINER Criteria :
  • Feasible : Access to solid-phase synthesis tools.
  • Novel : Comparative studies on linker efficiency.
  • Ethical : Use non-hazardous deprotection methods (e.g., TFA vs. HCl) .

Q. How can contradictory results in Boc-Val-Gly-OH’s solubility across studies be systematically addressed?

  • Methodological Answer :

  • Controlled Variables : Document solvent purity, temperature, and agitation methods.
  • Standardization : Adopt USP/Ph. Eur. guidelines for solubility testing.
  • Advanced Techniques : Use dynamic light scattering (DLS) to assess aggregation states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.